molecular formula C31H64O4Si B15062501 (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid

Cat. No.: B15062501
M. Wt: 528.9 g/mol
InChI Key: PNKOWYLTAHJHOP-NGDRWEMDSA-N
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Description

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Hexyl Chain: This can be achieved through a Grignard reaction, where a hexyl magnesium bromide reacts with an appropriate aldehyde or ketone.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via a stereoselective reduction of a ketone intermediate.

    Protection of the Hydroxy Group: The hydroxy group is protected using triisopropylsilyl chloride in the presence of a base like imidazole.

    Formation of the Hexadecanoic Acid Backbone: This involves a series of reactions including esterification, reduction, and oxidation to achieve the desired carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The ketone or carboxylic acid groups can be reduced back to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The triisopropylsilyl group can be substituted with other protecting groups or functional groups using fluoride sources like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various protected or functionalized derivatives

Scientific Research Applications

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The triisopropylsilyl group can influence the compound’s solubility and stability, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,5R)-2-hexyl-3-hydroxyhexadecanoic acid: Lacks the triisopropylsilyl group, which affects its solubility and stability.

    (2S,3S,5R)-2-hexyl-5-((triisopropylsilyl)oxy)hexadecanoic acid: Lacks the hydroxy group, which affects its ability to form hydrogen bonds.

Uniqueness

The presence of both the hydroxy and triisopropylsilyl groups in (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid makes it unique in terms of its chemical reactivity and potential applications. The stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H64O4Si

Molecular Weight

528.9 g/mol

IUPAC Name

(2S,3S,5R)-2-hexyl-3-hydroxy-5-tri(propan-2-yl)silyloxyhexadecanoic acid

InChI

InChI=1S/C31H64O4Si/c1-9-11-13-15-16-17-18-19-20-22-28(35-36(25(3)4,26(5)6)27(7)8)24-30(32)29(31(33)34)23-21-14-12-10-2/h25-30,32H,9-24H2,1-8H3,(H,33,34)/t28-,29+,30+/m1/s1

InChI Key

PNKOWYLTAHJHOP-NGDRWEMDSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)O[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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